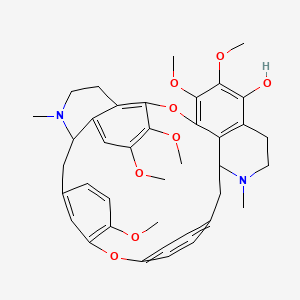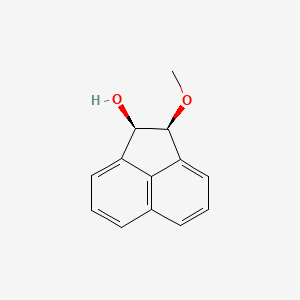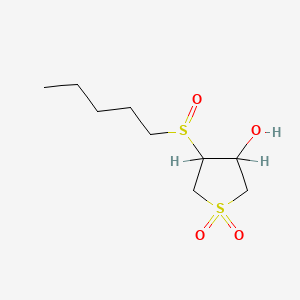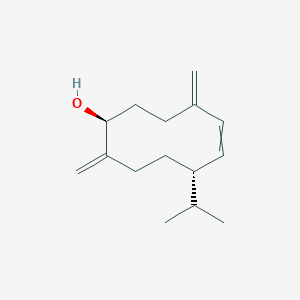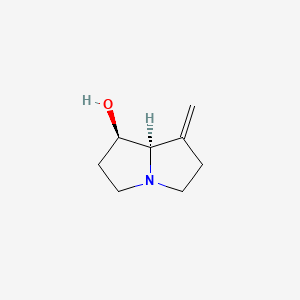![molecular formula C15H24S3 B14455781 1,2,4-Tris[(propan-2-yl)sulfanyl]benzene CAS No. 70415-95-1](/img/structure/B14455781.png)
1,2,4-Tris[(propan-2-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Tris[(propan-2-yl)sulfanyl]benzene is a chemical compound characterized by the presence of three propan-2-ylsulfanyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tris[(propan-2-yl)sulfanyl]benzene typically involves the reaction of 1,2,4-trihalobenzene with propan-2-ylthiol in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Elevated temperatures around 60-80°C.
Catalysts: Use of catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental safety, incorporating recycling of solvents and catalysts.
化学反応の分析
Types of Reactions
1,2,4-Tris[(propan-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzene ring can be achieved using hydrogenation catalysts.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated benzene derivatives.
科学的研究の応用
1,2,4-Tris[(propan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1,2,4-Tris[(propan-2-yl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular membranes, altering their properties and affecting cell function.
類似化合物との比較
Similar Compounds
- 2,4,6-Tris(propan-2-yl)benzene-1-sulfonamide
- 2,4,6-Triisopropylbenzenesulfonyl chloride
Uniqueness
1,2,4-Tris[(propan-2-yl)sulfanyl]benzene is unique due to the specific positioning of the propan-2-ylsulfanyl groups on the benzene ring, which imparts distinct chemical and physical properties. This structural arrangement can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
70415-95-1 |
|---|---|
分子式 |
C15H24S3 |
分子量 |
300.6 g/mol |
IUPAC名 |
1,2,4-tris(propan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C15H24S3/c1-10(2)16-13-7-8-14(17-11(3)4)15(9-13)18-12(5)6/h7-12H,1-6H3 |
InChIキー |
ROZKARCFTBPYAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=CC(=C(C=C1)SC(C)C)SC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


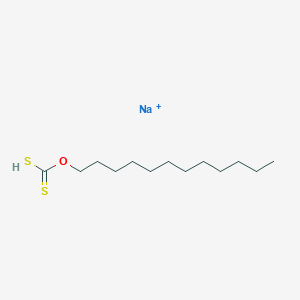
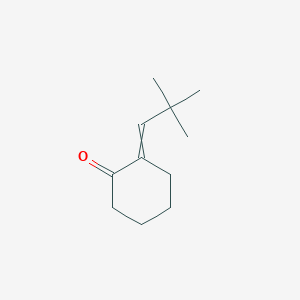
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)
